Cas no 887204-54-8 (N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide)

N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide structure
887204-54-8 structure
Product name:N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
CAS No:887204-54-8
MF:C18H21N3O4S
Molecular Weight:375.442043066025
CID:5479004

N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
    • N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide
    • インチ: 1S/C18H21N3O4S/c1-2-13-3-7-15(8-4-13)21-18(23)17(22)20-12-11-14-5-9-16(10-6-14)26(19,24)25/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)(H2,19,24,25)
    • InChIKey: HVQVFXUNLRKKCS-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=C(S(N)(=O)=O)C=C1)(=O)C(NC1=CC=C(CC)C=C1)=O

N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2616-0680-3mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2616-0680-50mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2616-0680-100mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2616-0680-30mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2616-0680-40mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2616-0680-2μmol
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2616-0680-1mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2616-0680-20mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2616-0680-20μmol
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2616-0680-4mg
N'-(4-ethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
887204-54-8 90%+
4mg
$66.0 2023-05-16

N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 関連文献

N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamideに関する追加情報

Introduction to N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide (CAS No. 887204-54-8)

N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide, a compound with the chemical formula C18H20N2O3S, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 887204-54-8, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both aromatic and sulfamoyl functional groups makes it a versatile candidate for further investigation in medicinal chemistry.

The molecular structure of N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide features a central ethane diamide backbone, flanked by two distinct aromatic rings. The first ring is a 4-ethylphenyl group, which contributes to the compound's lipophilicity and potential interaction with biological targets. The second ring is a 4-sulfamoylphenyl group, which introduces a polar and charged moiety, enhancing solubility and reactivity. This combination of structural elements suggests that the compound may exhibit both hydrophobic and hydrophilic characteristics, making it suitable for various pharmacological applications.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide has been studied for its potential role in inhibiting specific enzymes and receptors that are implicated in these conditions. For instance, preliminary studies have indicated that this compound may interfere with the activity of kinases, which are critical enzymes in signal transduction pathways. By inhibiting these kinases, the compound could potentially disrupt the progression of diseases that rely on these signaling cascades.

The sulfamoyl group in the structure of N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide is particularly noteworthy due to its known biological activity. Sulfamoyl derivatives have been widely used in the development of drugs that target bacterial infections, as well as in compounds that modulate immune responses. The ability of this group to form hydrogen bonds and interact with other polar molecules makes it an excellent candidate for binding to biological targets with high specificity. This property is crucial for developing drugs that can selectively target diseased cells without affecting healthy tissues.

Moreover, the ethyl group attached to the central ethane diamide backbone in N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide contributes to the compound's overall flexibility and conformational diversity. This flexibility allows the molecule to adopt multiple shapes, which can be advantageous when interacting with complex biological targets. The ability to adapt to different binding pockets within a protein or enzyme can enhance the compound's efficacy and reduce the likelihood of resistance development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide and its potential targets. Molecular docking studies have shown that this compound can effectively bind to various kinases and other enzymes involved in disease pathways. These studies not only provide insights into the compound's mechanism of action but also help in designing analogs with improved properties. By leveraging computational tools, researchers can accelerate the drug discovery process and identify promising candidates for further experimental validation.

In addition to its potential as an enzyme inhibitor, N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide has also been explored for its anti-inflammatory properties. Inflammatory processes are central to many chronic diseases, including arthritis and cardiovascular disorders. The sulfamoyl group's ability to modulate inflammatory pathways suggests that this compound may have therapeutic benefits in reducing inflammation and associated symptoms. Further research is needed to fully elucidate these effects and determine their clinical relevance.

The synthesis of N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the aromatic rings and introduce the sulfamoyl group. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets pharmaceutical standards.

The pharmacokinetic properties of N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide are another area of interest for researchers. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential and safety profile. Preliminary studies have indicated that this compound exhibits moderate solubility in water and lipids, suggesting that it may have favorable oral bioavailability. However, further studies are needed to fully characterize its pharmacokinetic behavior in vivo.

The development of novel pharmaceuticals often involves collaboration between academic researchers and industry scientists. N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide serves as an excellent example of how interdisciplinary research can lead to breakthroughs in drug discovery. By combining expertise from organic chemistry, biochemistry, pharmacology, and computational science, researchers can accelerate the identification and optimization of promising drug candidates.

In conclusion, N'-(4-ethylphenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide (CAS No. 887204-54-8) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it a versatile candidate for modulating various biological pathways involved in diseases such as cancer and inflammation. Ongoing research continues to uncover new aspects of this compound's properties and applications, paving the way for innovative therapeutic strategies.

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